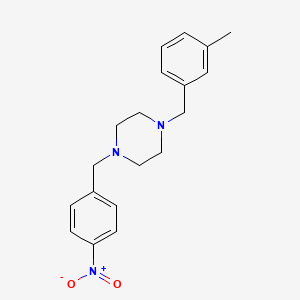

1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-16-3-2-4-18(13-16)15-21-11-9-20(10-12-21)14-17-5-7-19(8-6-17)22(23)24/h2-8,13H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMKUDXGXQSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the following steps:

N-alkylation of piperazine: The piperazine ring is first alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Second N-alkylation: The resulting intermediate is then further alkylated with 4-nitrobenzyl chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

-

Reaction Components :

-

Piperazine derivative : 1-Methylpiperazine or similar.

-

Electrophilic aromatic substrate : Halogenated benzene derivatives (e.g., 4-fluoronitrobenzene).

-

Base : K₂CO₃ or other alkali metal carbonates.

-

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) for extended periods (e.g., 2–26 hours) .

-

Example :

Catalytic Hydrogenation

-

Purpose : Reduction of nitro groups to amino groups.

-

Catalyst : Pd/C or Pd(OH)₂ under H₂ atmosphere.

-

Conditions :

-

Example :

Nucleophilic Aromatic Substitution Data Table

Hydrogenation Data Table

NMR and MS Analysis

-

1H NMR :

-

ESI-MS :

Elemental Analysis

-

1-Methyl-4-(4-nitrophenyl)piperazine :

Mechanistic Insights

-

NAS Reactions :

-

Hydrogenation :

Scientific Research Applications

Potential Applications

-

Pharmaceutical Development

- Mechanism of Action : The introduction of different substituents on the piperazine ring can enhance receptor binding affinity and selectivity. This compound may interact with serotonin and dopamine receptors, which are critical in treating mood disorders.

- Case Studies : While specific studies on “1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine” are scarce, related piperazine derivatives have shown promise in clinical settings for treating anxiety and depression.

-

Chemical Synthesis

- Synthetic Intermediates : This compound can serve as an intermediate in synthesizing more complex molecules. Its nitro group may allow for further chemical modifications, expanding its utility in organic synthesis.

- Reactivity : The presence of both a methylbenzyl and a nitrobenzyl group provides opportunities for electrophilic substitution reactions, which can be exploited in developing new compounds.

-

Material Science

- Polymer Chemistry : Piperazine derivatives have been studied for their incorporation into polymers to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : Compounds like this one could potentially be used in creating nanocarriers for drug delivery systems due to their ability to form stable complexes with various drugs.

Data Tables

Given the lack of specific data on this compound, a hypothetical table summarizing potential analogs and their applications based on existing research could look like this:

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| 1-(3-methylbenzyl)piperazine | Structure A | Antidepressant | Exhibited significant serotonin receptor affinity |

| 4-(4-nitrobenzyl)piperazine | Structure B | Antimicrobial | Effective against Gram-positive bacteria |

| 1-(3-chlorobenzyl)-4-piperidine | Structure C | Antipsychotic | Reduced symptoms in animal models |

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine depends on its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Receptor Affinity

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():

This compound demonstrated high dopamine D2 receptor affinity (Kᵢ = 1.2 nM). The 2-nitrobenzyl group on a piperidine ring highlights the importance of nitro placement; however, the target compound’s 4-nitrobenzyl group on piperazine may alter binding due to differences in ring flexibility and electronic effects . - 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine ():

The trifluoromethyl group is electron-withdrawing but less polar than nitro. This compound (C₂₀H₂₃F₃N₂, MW 348.41 g/mol) may exhibit improved metabolic stability compared to the nitro-substituted target compound due to fluorine’s resistance to oxidation .

Cytotoxicity and Cancer Cell Line Activity

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (): These compounds showed significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines.

Metabolic Stability and Biotransformation

- Meclozine Metabolites ():

Meclozine, a piperazine derivative with chlorophenyl and methylphenyl groups, undergoes hydroxylation and oxidation in vivo. The target compound’s nitro group is likely reduced to an amine metabolite, which could alter its pharmacological profile .

Structural and Pharmacological Data Table

Key Findings and Implications

- Receptor Binding : Nitro groups in specific positions (e.g., para on benzyl) enhance receptor affinity, as seen in dopamine D2-targeted compounds .

- Cytotoxicity : Aromatic electron-withdrawing groups (nitro, trifluoromethyl) correlate with anticancer activity, likely through DNA interaction or enzyme inhibition .

- Metabolism : Nitro groups may undergo reductive metabolism, necessitating stability studies for drug development .

Biological Activity

1-(3-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine core substituted with a 3-methylbenzyl group and a 4-nitrobenzyl group. The synthesis typically involves multi-step reactions starting from piperazine derivatives, followed by selective alkylation and nitration to achieve the desired substituents.

Anticancer Properties

Research has shown that compounds containing piperazine moieties often exhibit significant anticancer activity. For instance, derivatives of piperazine have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that similar piperazine derivatives demonstrated IC50 values ranging from 0.19 µM to 5.24 µM against human lung cancer (A549) and cervical cancer (HeLa) cells, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Piperazine derivative | HeLa | 0.19 |

| Piperazine derivative | A549 | 5.24 |

The mechanism of action for piperazine derivatives typically involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, compounds have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells . The binding affinity to these targets can lead to apoptosis in malignant cells.

Case Studies

- Antimycobacterial Activity : In a study focusing on the design of benzothiazinone-piperazine hybrids, certain derivatives showed significant inhibition of Mycobacterium tuberculosis DNA gyrase with IC50 values as low as 0.51 µM, suggesting potential applications in treating tuberculosis .

- Cytotoxicity Profiles : Another investigation assessed various piperazine derivatives for their cytotoxic effects on normal epithelial cells versus cancerous cells. The results indicated that while some compounds displayed high cytotoxicity against cancer cells (GI values up to 92%), they maintained a favorable safety profile against normal cells .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For example, introducing electron-withdrawing groups such as nitro or halogens significantly improved the lipophilicity and cellular uptake of these compounds, leading to enhanced anticancer efficacy .

Q & A

Q. What are the established synthetic routes for 1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive alkylation using methanol as a solvent, reacting an amine (e.g., 1-methylpiperazine) with aldehydes (e.g., 4-nitrobenzaldehyde) under controlled conditions. Key parameters include reaction time (~12 hours), temperature (ambient to reflux), and stoichiometric ratios (1:1 amine-to-aldehyde). Post-reaction extraction with ethyl acetate and purification via silica gel chromatography (e.g., ethyl acetate:hexane, 1:8) are critical for isolating the product . Microwave-assisted synthesis (e.g., 280°C heating) can also accelerate reactions, though solvent choice (e.g., DMSO or DCM) and catalyst selection (e.g., CuSO₄·5H₂O) significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., nitro groups at ~1525 cm⁻¹, aromatic C-H stretches at ~1595 cm⁻¹) .

- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.48–8.14 ppm for nitrobenzyl groups) and piperazine ring integration (e.g., δ 2.46 ppm for CH₂ groups) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 235 for related analogs) .

- HPLC : Ensures purity (>95%) post-synthesis, especially for intermediates prone to side reactions (e.g., alkylation byproducts) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound and its analogs?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methylbenzyl or 4-nitrobenzyl positions. For example, replacing the nitro group with a chlorine atom alters electronic properties, impacting receptor binding .

- Biological Assays : Test analogs against targets (e.g., viral polymerases, kinases) using dose-response curves (IC₅₀ determination) and compare with parent compound. Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize analogs .

Q. How can contradictory data in biological assays (e.g., antimicrobial activity) be systematically addressed?

- Methodological Answer :

- Dose-Response Validation : Repeat assays across multiple concentrations to rule out false positives/negatives.

- Purity Checks : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted nitrobenzyl precursors) may interfere with results .

- Secondary Assays : Cross-validate using orthogonal methods (e.g., broth microdilution for antimicrobial activity vs. time-kill assays) .

Q. What strategies optimize multi-step synthesis protocols for derivatives of this compound?

- Methodological Answer :

- Stepwise Functionalization : First alkylate the piperazine ring with 3-methylbenzyl groups, then introduce the 4-nitrobenzyl moiety via nucleophilic substitution. Protect reactive sites (e.g., nitro groups) during subsequent steps to avoid side reactions .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach heteroaromatic groups .

Q. How can computational methods predict the compound’s pharmacokinetic and target interaction profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability. Nitro groups may reduce oral bioavailability due to high polarity .

- Molecular Dynamics : Simulate binding stability to tyrosine kinases or GPCRs using GROMACS. Focus on piperazine ring flexibility and nitro group interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.